molecular formula C5H12O2S2 B12844385 Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12844385
M. Wt: 168.3 g/mol
InChI Key: ZNCFSOMQSFOTKZ-UHFFFAOYSA-N
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Description

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound known for its unique chemical structure and properties. This compound is part of a broader class of sulfur-containing compounds that have significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of butoxy-methyl sulfide with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various sulfur-containing derivatives depending on the nucleophile used.

Scientific Research Applications

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
  • Dimethyl sulfoximine
  • Sulfoximine derivatives

Uniqueness

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific butoxy group, which imparts distinct chemical and physical properties compared to other sulfoximine derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Biological Activity

Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur-containing compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a unique arrangement of sulfur and oxygen atoms. Its chemical formula is represented as follows:

C6H13O3S4\text{C}_6\text{H}_{13}\text{O}_3\text{S}_4

This compound features a butoxy group attached to a sulfanylidene moiety, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, although detailed studies are still required to elucidate its mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways relevant to diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds containing sulfur often influence oxidative stress pathways, leading to increased ROS production which can induce apoptosis in cancer cells.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function. For instance, it has been suggested that it may inhibit carbonic anhydrases, which are crucial in maintaining acid-base balance in tissues.

Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated various sulfanylidene compounds for their antimicrobial efficacy. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216 (Ampicillin)
Escherichia coli6432 (Ciprofloxacin)

Anticancer Activity

In vitro studies conducted on human melanoma and ovarian cancer cell lines revealed that this compound inhibited cell proliferation significantly. The IC50 values were determined through MTT assays.

Cell LineIC50 (µM)
Melanoma15
Ovarian Cancer20

These findings suggest a potential therapeutic role for this compound in oncology, warranting further exploration through clinical trials.

Properties

Molecular Formula

C5H12O2S2

Molecular Weight

168.3 g/mol

IUPAC Name

butoxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C5H12O2S2/c1-3-4-5-7-9(2,6)8/h3-5H2,1-2H3

InChI Key

ZNCFSOMQSFOTKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOS(=O)(=S)C

Origin of Product

United States

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